molecular formula C7H13Cl2N3 B1419579 2-N-ethylpyridine-2,3-diamine dihydrochloride CAS No. 1197720-71-0

2-N-ethylpyridine-2,3-diamine dihydrochloride

Cat. No. B1419579
M. Wt: 210.1 g/mol
InChI Key: HSLLFQDQWRRCEO-UHFFFAOYSA-N
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Description

2-N-ethylpyridine-2,3-diamine dihydrochloride (2-N-EPDA-2,3-DHC) is an important chemical compound used in a variety of scientific research applications. It is an organic compound with a molecular weight of 203.21 g/mol and a melting point of 200°C. 2-N-EPDA-2,3-DHC is a white crystalline solid that is odorless and relatively stable. It is soluble in water, ethanol, and methanol, and is insoluble in diethyl ether and benzene.

Scientific Research Applications

Chemical Synthesis and Compound Modification

Reactive ethylene diamine-N,N'-dipropionic acid II is utilized as an initial reagent for incorporating into various structures of organic compounds to obtain a number of reagents containing ethylene diamine propionate moieties. This demonstrates the role of such compounds in chemical synthesis and modification processes (Tsirul’nikova, Chicherina, & Fetisova, 2010).

Coordination Chemistry and Complex Formation

The formation of mixed complexes and the study of their spectral properties highlight the importance of 2-N-ethylpyridine-2,3-diamine dihydrochloride in coordination chemistry. These complexes are characterized using various spectroscopic methods, indicating the compound's utility in forming and analyzing complex molecular structures (Kita, Yamanari, & Shimura, 1989).

Redox Properties in Complexes

Investigation of redox properties in complexes such as diaminebis(2,2'-bipyridine) complexes of ruthenium(II) reveals the utility of 2-N-ethylpyridine-2,3-diamine dihydrochloride in understanding and manipulating redox reactions. This research provides insights into the oxidative dehydrogenation processes in these complexes (Brown, Weaver, Keene, Meyer, & Kenan, 1976).

Structural Analysis and Energy Minimization

The study of C–H⋯π interactions in systems involving 2-N-ethylpyridine-2,3-diamine dihydrochloride is significant for understanding molecular stability and structure. X-ray structures and energy minimization studies contribute to the knowledge of molecular geometry and stability (Zhu et al., 2004).

Inhibitive Action Against Corrosion

Research on the inhibitive action of new diamine derivatives against the corrosion of mild steel highlights the practical application of 2-N-ethylpyridine-2,3-diamine dihydrochloride in materials science. This study explores its potential use in protecting metals from corrosion, with implications for industrial applications (Herrag et al., 2010).

Analytical Chemistry Applications

The use of N-(1-naphthyl) ethylene diamine dihydrochloride, a related compound, as a coupling agent for the determination of diazotised procaine hydrochloride in pharmaceutical preparations demonstrates the application of 2-N-ethylpyridine-2,3-diamine dihydrochloride in analytical chemistry (Fayaz, El-tarras, & Sheribah, 1982).

Spectroscopic Studies

Spectroscopic studies, such as those on the solid complex of 2-ethylpyridine with 2,6-dichloro-4-nitrophenol, provide insight into the interaction mechanisms and structural characteristics of such compounds. These studies are essential for understanding the chemical properties and potential applications of 2-N-ethylpyridine-2,3-diamine dihydrochloride (Majerz & Sawka-Dobrowolska, 1996).

properties

IUPAC Name

2-N-ethylpyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-9-7-6(8)4-3-5-10-7;;/h3-5H,2,8H2,1H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLLFQDQWRRCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-ethylpyridine-2,3-diamine dihydrochloride

CAS RN

1197720-71-0
Record name N2-ethylpyridine-2,3-diamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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